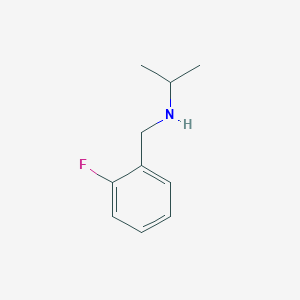

![molecular formula C9H12ClNO2 B1341448 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride CAS No. 53942-89-5](/img/structure/B1341448.png)

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride

Übersicht

Beschreibung

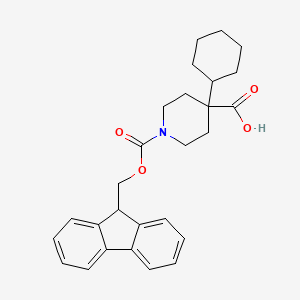

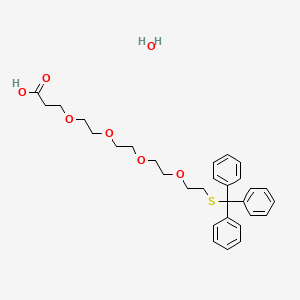

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride is a chemical compound with the CAS Number: 121734-64-3 . It has a molecular weight of 201.65 .

Synthesis Analysis

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed and synthesized via a Pd - catalyzed C-N cross - coupling . Benzo [d] [1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

Structural Elucidation and Hirshfeld Surface Analysis : A compound related to 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride was synthesized and characterized using various spectral analyses. The study focused on the structural properties and stability of the molecule using X-ray diffraction and Hirshfeld surface analysis (Naveen et al., 2018).

Synthesis of Novel Compounds : Research included the synthesis of novel compounds structurally similar to this compound. This involved chemical reactions and analysis of the synthesized compounds for potential applications, such as in medicinal chemistry (Karama et al., 2016).

Pharmaceutical and Biomedical Applications

- Casein Kinase 1 Inhibitors for Alzheimer's Disease : A study involved synthesizing compounds related to this compound for potential use as PET radiotracers in imaging for Alzheimer's disease. This research is significant for understanding and diagnosing neurological disorders (Gao, Wang, & Zheng, 2018).

Chemical and Material Science

Corrosion Inhibition : Amino acid compounds related to this compound were synthesized and studied as corrosion inhibitors for steel. This research contributes to the development of eco-friendly corrosion inhibitors in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Coordination Polymers : Research focused on the synthesis and properties of coordination polymers using compounds structurally related to this compound. This area of study is crucial for advancing materials science and engineering (He et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents as it plays a vital role in cell division .

Mode of Action

Related compounds have been shown to modulate microtubule assembly, causing mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with various kinases, influencing signaling pathways that regulate cell growth and survival .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines such as CCRF-CEM and MIA PaCa-2 . The compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These changes result in reduced cell proliferation and increased cell death, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics . This disruption leads to mitotic arrest and subsequent apoptosis. Additionally, the compound inhibits specific kinases, leading to the downregulation of survival pathways and the upregulation of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . The therapeutic window for this compound is narrow, and careful dosage optimization is necessary to maximize its efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes demethylation and hydroxylation, resulting in the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it may influence gene expression and DNA repair processes .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQQSMNMBJRWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968745 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53942-89-5 | |

| Record name | 53942-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

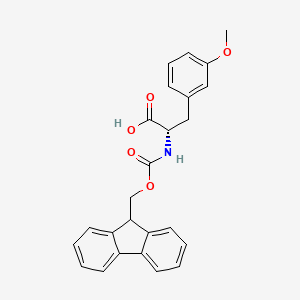

![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)

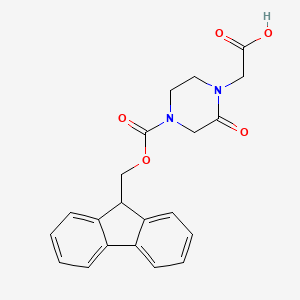

![Fmoc-N-[2-(tritylmercapto)ethyl]-glycine](/img/structure/B1341370.png)

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

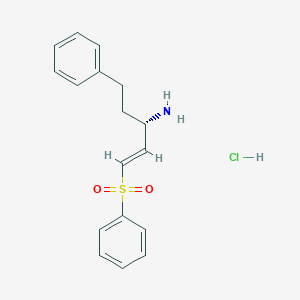

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)